6-chloro-4-methyl-7-propoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-4-methyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-3-4-16-12-7-11-9(6-10(12)14)8(2)5-13(15)17-11/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWOMGTCXTTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
6-chloro-4-methyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
6-chloro-4-methyl-7-propoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s lipophilic nature allows it to penetrate cell membranes and exert its effects at the intracellular level .
Comparison with Similar Compounds
Substituent Effects at Position 4
- Methyl vs. Ethyl/Propyl: 6-Chloro-4-ethyl-7-propoxy-2H-chromen-2-one (MW: 282.7) replaces the methyl group with ethyl, increasing lipophilicity. This may enhance binding to hydrophobic pockets in biological targets but could reduce solubility .
Substituent Effects at Position 6
- Chlorine as a Bioisostere :
The chlorine atom in 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one enhances metabolic stability by resisting oxidative degradation, a property shared with 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (MW: 224.6). Chlorine’s electron-withdrawing nature also facilitates halogen bonding, which can improve receptor interactions .
Substituent Effects at Position 7
- Propoxy vs. Hydroxy/Benzyloxy: 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (MW: 210.6) has a hydroxyl group, enabling hydrogen bonding but reducing lipophilicity. This compound exhibits antioxidant activity due to free radical scavenging . 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (MW: 340.8) incorporates an epoxide moiety, which may confer reactivity for covalent binding to targets but poses synthetic challenges .
Data Tables
Table 1: Structural and Functional Comparison of Selected Coumarins
| Compound Name | Position 4 | Position 6 | Position 7 | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| 6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one | Methyl | Chloro | Propoxy | 268.7 | High lipophilicity, moderate solubility |
| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | Methyl | Chloro | Hydroxy | 210.6 | Antioxidant, hydrogen bonding |
| 6-Chloro-4-ethyl-7-propoxy-2H-chromen-2-one | Ethyl | Chloro | Propoxy | 282.7 | Enhanced lipophilicity |
| 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one | Phenyl | Chloro | Epoxypropoxy | 340.8 | Reactive epoxide, potential prodrug |
Table 2: Pharmacological Activities of Analogous Compounds
Biological Activity
6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a chromene structure with the following features:
- Molecular Formula : CHClO
- Molecular Weight : Approximately 314.8 g/mol
- Substituents :
- Chlorine at the 6-position
- Methyl at the 4-position
- Propoxy at the 7-position
These specific substitutions contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one typically involves established organic chemistry methods, allowing for efficient production of the compound for research purposes. Various synthetic routes have been reported, focusing on modifying the coumarin backbone to enhance biological activity.
Antimicrobial Activity
Research indicates that 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cholinesterase Inhibition
One of the most notable biological activities of this compound is its inhibition of cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown moderate-to-poor inhibition of ChEs while maintaining selectivity for monoamine oxidase B (MAO B) and A isoforms, which is beneficial for minimizing side effects associated with broader spectrum inhibitors.
The mechanism by which 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to cholinesterases and potentially other enzymes implicated in disease processes. This interaction can lead to alterations in enzyme activity and subsequent physiological effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of coumarin derivatives similar to 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one:
- Antimicrobial Screening : A study reported that derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
- Cytotoxicity Assays : In vitro assays indicated that certain coumarin derivatives exhibited significant cytotoxicity against cancer cell lines, with IC values indicating effective concentrations for therapeutic use .
- Inhibition Studies : Detailed assays demonstrated that modifications around the heterocyclic backbone could enhance or diminish cholinesterase inhibition, highlighting the importance of structural optimization in drug design.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Ethyl-4-methyl-7-propoxy-2H-chromen-2-one | Ethyl group at 6-position | Moderate antimicrobial activity |
| 7-(2-Oxo-propoxy)-4-methyl-chromen-2-one | Oxo group at 7-position | Enhanced anticancer activity |
| 6-Chloro-7-hydroxy-4-methyl-chromen-2-one | Hydroxy group at 7-position | Significant cholinesterase inhibition |
This table illustrates how variations in substituents can influence biological activities, emphasizing the need for targeted research on specific derivatives.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the chromen-2-one core via Pechmann condensation (phenol derivatives and β-ketoesters under acidic conditions) . Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkoxylation steps .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency .
- Temperature control : Mild conditions (~60–80°C) prevent decomposition of the propoxy group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., propoxy methyl protons at δ 1.0–1.2 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., chromen ring coplanarity with deviations <0.2 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 283.05) .
Q. How can researchers resolve contradictions in crystallographic data when analyzing molecular packing of derivatives?
Answer: Contradictions (e.g., partial occupancies or disordered substituents) are addressed by:
- Multi-refinement cycles : Use SHELXL to model partial occupancies (e.g., Cl/H19 disorder with 0.947:0.053 ratio) .
- Validation tools : Check R-factors (<5%) and electron density maps (e.g., Fo-Fc maps in SHELXPRO ) .
- Comparative analysis : Cross-reference with similar structures (e.g., 4-phenylchromen derivatives) to identify systematic errors .
Q. What methodological approaches are recommended for studying π-π stacking interactions in the solid-state structure?
Answer:
- X-ray diffraction : Measure centroid-to-centroid distances (e.g., 3.5 Å for chromen rings) and dihedral angles (<5° deviation) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H···O contacts stabilizing pseudo-rings) .
- Computational tools : Use CrystalExplorer to visualize stacking motifs (e.g., S(5) and S(6) graph sets) .
Q. How can computational modeling predict the impact of substituent variations on electronic properties?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ∆E = 4.2 eV for chloro-substituted derivatives) .
- Molecular docking : Simulate binding affinities (e.g., with cytochrome P450 enzymes) using AutoDock Vina .
- QSAR models : Corporate Hammett constants (σ⁺) for substituents to predict bioactivity trends .
Q. What strategies analyze conflicting biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., propoxy vs. methoxy groups) and compare IC₅₀ values .
- Dose-response assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) to minimize inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity against S. aureus) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
